2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .
Scientific Research Applications
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-methylbenzothiazole
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole
- 2-Amino-5-methylthiazole
Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .
Biological Activity
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (commonly referred to as AMT) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂OS
- Molecular Weight : 182.24 g/mol
- Structure : The compound features a benzothiazole ring system which is significant for its biological interactions.
Biological Activity Overview
AMT exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Its unique structure allows it to interact with various biological molecules, making it a valuable candidate for drug development.
The biological activity of AMT is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The following are key mechanisms:
- Enzyme Inhibition : AMT interacts with active sites of enzymes, leading to inhibition that affects various metabolic pathways. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with protein structures.
- Antimicrobial Activity : Studies have shown that AMT possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell metabolism .
Antimicrobial Studies
A series of studies have evaluated the antibacterial efficacy of AMT against various bacterial strains. Results indicated that:
- Gram-positive bacteria : AMT demonstrated potent activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, although the required concentrations were higher compared to gram-positive strains .
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and safety profile of AMT:
- Dosage Effects : Research indicated that lower doses (50 mg/kg) did not result in significant adverse effects, while higher doses (500 mg/kg) led to observable toxicity markers such as increased liver and kidney weights .
- Histopathological Analysis : No significant histopathological alterations were observed at lower doses, suggesting a favorable safety profile at therapeutic levels .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, AMT was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various pathogens. This highlights its potential as an effective antimicrobial agent.
Case Study 2: Enzyme Interaction
A study focused on the interaction between AMT and human carbonic anhydrase II (hCA II). The results indicated that AMT acts as an isoform-selective inhibitor, affecting pH regulation and ion transport in cells. This property may have implications for developing treatments for conditions like glaucoma and epilepsy where hCA II plays a crucial role .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDTBSIZZDZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373403 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375825-03-9 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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